molecular formula C23H20N4O2 B2920930 3,5-dimethyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 1002256-88-3

3,5-dimethyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

Cat. No. B2920930
CAS RN: 1002256-88-3
M. Wt: 384.439
InChI Key: OAPFMCSSVNXOBX-UHFFFAOYSA-N
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Description

The compound “3,5-dimethyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines depends on where the nitrogen atom is located in pyridine . We can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse. One common reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .

Scientific Research Applications

Synthesis and Characterization

A notable study in the field involves the synthesis and characterization of pyridopyrimidin derivatives. These compounds, including the one of interest, are synthesized through complex reactions involving cyanopyridine derivatives and evaluated for their qualitative antibacterial and in vitro antioxidant activity. The methods employed in these syntheses, such as reflux with formamide and formic acid, and characterization techniques like IR, NMR, and mass spectrometry, are critical for understanding the compound's structure and potential applications in medicinal chemistry (Maheswaran et al., 2012).

Biological Activity

Research on pyrimidine linked pyrazole heterocyclics demonstrates the synthesis and evaluation of related compounds for their insecticidal and antibacterial potential. This study showcases the biological relevance of pyridopyrimidin derivatives, underlining their potential use in developing new antimicrobial agents. The process involves cyclocondensation under microwave irradiation, highlighting an efficient synthesis route that could be applicable to related compounds for exploring their biological activities (Deohate & Palaspagar, 2020).

properties

IUPAC Name

3,5-dimethyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-14-10-15(2)12-17(11-14)22(28)26-18-6-4-7-19(13-18)27-16(3)25-21-20(23(27)29)8-5-9-24-21/h4-13H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPFMCSSVNXOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

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